Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate
Description
Historical Perspectives on Imidazole-Based Heterocyclic Chemistry and Trityl Protecting Group Strategies
The study of imidazole (B134444) chemistry dates back to 1858, when German chemist Heinrich Debus first synthesized the parent imidazole ring from glyoxal, formaldehyde, and ammonia (B1221849). guidechem.combldpharm.com This foundational discovery, often referred to as the Debus synthesis, opened the door to a vast and diverse class of heterocyclic compounds. guidechem.com The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. This unique structure imparts a combination of acidic and basic properties, allowing it to act as both a proton donor and acceptor, and to coordinate with metal ions. guidechem.comresearchgate.net Its presence in the essential amino acid histidine means it is fundamental to the structure and function of countless proteins and enzymes in biological systems. researchgate.net
Parallel to the exploration of heterocyclic scaffolds, the 20th century saw the development of protecting group strategies, a cornerstone of modern organic synthesis. The triphenylmethyl (trityl) group is one of the most important protecting groups, particularly for alcohols, amines, and thiols. rsc.org Its utility lies in its steric bulk, which selectively shields a functional group from unwanted reactions, and its acid lability, which allows for its clean removal under mild acidic conditions without disturbing other parts of the molecule. rsc.org The trityl group is typically introduced using trityl chloride in the presence of a base and removed with acids like trifluoroacetic acid (TFA) or acetic acid. rsc.org Its application in carbohydrate and automated solid-phase nucleotide synthesis highlights its reliability and strategic importance. rsc.org The combination of the versatile imidazole core with a robust protecting group strategy like tritylation is a powerful tool for synthetic chemists.
The Synthetic Significance of Butanoate Esters in Organic Methodologies
Esters are a fundamental functional group in organic chemistry, and butanoate esters (also known as butyrates) are of particular interest for several reasons. Simple butanoate esters, such as ethyl butanoate, are widely known for their characteristic fruity aromas and are used extensively as flavoring agents and in perfumery. researchgate.netresearchgate.net
Beyond these applications, the butanoate chain is a common structural motif in biologically active molecules and serves as a key building block in their synthesis. The ester functionality provides a reactive handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents to form ketones. This versatility allows chemists to introduce a four-carbon chain into a molecule and subsequently elaborate it into more complex structures. In the context of drug design, the length and flexibility of the butanoate chain can be crucial for optimizing the binding of a molecule to its biological target, such as a receptor or enzyme. Therefore, butanoate esters are not merely simple solvents or flavorings but are integral components in the strategic construction of complex organic molecules. nih.gov
Rationale for Investigating Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate as a Strategic Research Target
The specific structure of this compound makes it a highly valuable intermediate in the synthesis of targeted therapeutic agents. The rationale for its investigation stems from its identity as a sophisticated building block designed for a specific purpose, most notably in the development of histamine (B1213489) receptor antagonists. nih.govrsc.org
Histamine, an imidazole-containing neurotransmitter, modulates a wide range of physiological responses through its interaction with different receptor subtypes (H₁, H₂, H₃, H₄). rsc.orgwikipedia.org Antagonists that block these receptors are important drugs for treating allergies (H₁ antagonists) and managing gastric acid secretion (H₂ antagonists). rsc.orgrsc.org The core structure of these antagonists often features an imidazole ring connected to a flexible side chain.
The molecule this compound provides three key strategic advantages for synthesizing such compounds:
The Imidazole Core : It provides the essential heterocyclic scaffold necessary for binding to histamine receptors.
The Butanoate Side Chain : This four-carbon chain serves as a spacer of optimal length and can be chemically modified. The ethyl ester can be converted into an amide or other functional group required for biological activity.
The Trityl Protecting Group : It protects one of the imidazole nitrogens, preventing it from interfering with reactions intended for the ester group. This ensures precise chemical control and allows for the selective functionalization of the butanoate chain before the imidazole nitrogen is deprotected in a later synthetic step.
By preparing this specific intermediate, researchers can efficiently construct a library of potential drug candidates by reacting the ester with various amines or other nucleophiles, leading to the discovery of novel and more effective histamine receptor antagonists.
Overview of Current Academic Research Landscape Pertaining to Complex Imidazole Derivatives
The academic research landscape for complex imidazole derivatives is vibrant and heavily skewed towards medicinal chemistry and materials science. The imidazole scaffold is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This has led to intensive investigation into imidazole-based compounds for a wide array of therapeutic applications.
Current research focuses on several key areas:
Anticancer Agents : Many studies are dedicated to synthesizing novel imidazole derivatives and evaluating their ability to inhibit the growth of various cancer cell lines. Some compounds have been shown to induce apoptosis (programmed cell death) and inhibit tumor cell migration.
Antimicrobial and Antifungal Agents : The rise of drug-resistant pathogens has spurred the search for new antimicrobial compounds, and imidazole derivatives continue to be a promising area of exploration.
Antihistamines and Anti-inflammatory Drugs : Research continues to refine histamine receptor antagonists, aiming for greater selectivity and fewer side effects. This includes the synthesis of hybrid molecules that can antagonize multiple receptor types simultaneously. rsc.org
Metal-Organic Frameworks (MOFs) and Catalysis : The coordinating ability of the imidazole nitrogen atoms makes them excellent ligands for creating complex metal-ion structures with applications in catalysis, gas storage, and chemical sensing.
Within this broad landscape, molecules like this compound serve as critical tools, enabling the systematic and efficient synthesis of the complex derivatives being investigated in these cutting-edge fields.
Data Tables
Table 1: Key Synthetic Methodologies
| Methodology | Description | Key Reagents | Reference |
|---|---|---|---|
| Debus Imidazole Synthesis | Condensation reaction to form the imidazole ring. | Glyoxal, Formaldehyde, Ammonia | bldpharm.com |
| Trityl Protection | Introduction of the trityl protecting group onto a nitrogen atom. | Trityl Chloride, Base (e.g., Pyridine) | rsc.org |
| Esterification | Formation of an ester from a carboxylic acid and an alcohol. | Carboxylic Acid, Alcohol, Acid Catalyst | nih.gov |
Table 2: Properties of Constituent Moieties
| Moiety | Key Properties | Role in Target Molecule |
|---|---|---|
| Imidazole Ring | Aromatic, contains two nitrogen atoms, can act as acid or base. | Core heterocyclic scaffold. |
| Trityl Group | Bulky, acid-labile protecting group. | Protects the imidazole nitrogen during synthesis. |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(1-tritylimidazol-4-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-2-32-27(31)20-12-19-26-21-30(22-29-26)28(23-13-6-3-7-14-23,24-15-8-4-9-16-24)25-17-10-5-11-18-25/h3-11,13-18,21-22H,2,12,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJWUALROCNBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for the Preparation of Ethyl 4 1 Trityl 1h Imidazol 4 Yl Butanoate
Retrosynthetic Analysis and Strategic Disconnections for Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate Synthesis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are at the C-C bond connecting the butanoate side chain to the imidazole (B134444) ring and the C-N bond of the trityl protecting group.
A plausible retrosynthetic pathway is outlined below:
Disconnection of the Ester: The ethyl butanoate side chain can be disconnected to reveal a precursor with a four-carbon chain attached to the imidazole ring, which could be introduced via various C-C bond-forming reactions.
Disconnection of the Alkyl Chain: The four-carbon chain can be further disconnected to a simpler functional group on the imidazole ring, such as a formyl or hydroxymethyl group, which can then be elaborated.
Disconnection of the Trityl Group: The trityl group is a bulky protecting group that can be removed to reveal the N-H of the imidazole. This disconnection points to the need for a protection step in the forward synthesis.
Disconnection of the Imidazole Core: The substituted imidazole ring itself can be broken down into simpler acyclic precursors, suggesting a cyclization reaction to form the heterocyclic core.
This analysis suggests a forward synthesis that involves the construction of a 4-substituted imidazole, followed by N-tritylation, and subsequent elaboration of the substituent at the 4-position to install the ethyl butanoate side chain.
Classical Synthetic Routes Towards the Imidazole Core with Trityl Protection
The synthesis of the imidazole core can be achieved through several classical methods. nih.gov These reactions often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849), in what is known as the Debus synthesis. nih.gov For a 4-substituted imidazole, the choice of starting materials is crucial for regiocontrol.
Once the imidazole ring is formed, the introduction of the trityl group is typically achieved by reacting the imidazole with trityl chloride in the presence of a base. This reaction proceeds via nucleophilic substitution at the nitrogen atom of the imidazole.
A significant challenge in the synthesis of substituted imidazoles is controlling the regioselectivity of functionalization. nih.govresearchgate.net The imidazole ring has two nitrogen atoms and three carbon atoms, all of which can potentially be sites for substitution. nih.gov The electronic properties of the imidazole ring make the C5 position the most susceptible to electrophilic attack. nih.gov
Directing substitution to the C4 position often requires a multi-step approach, which may involve:
Use of Blocking Groups: A blocking group can be temporarily installed at the more reactive C5 position to direct subsequent functionalization to the C4 position.
Directed Metalation: Deprotonation of the imidazole ring with a strong base, followed by quenching with an electrophile, can allow for regioselective substitution. The position of metalation can be influenced by the presence of directing groups.
Pre-functionalized Starting Materials: The desired substituent can be incorporated into one of the starting materials used to construct the imidazole ring.
Esterification Approaches for the Butanoate Moiety Incorporation
The incorporation of the ethyl butanoate moiety can be achieved through several esterification methods. The choice of method depends on the nature of the precursor molecule. If the synthesis provides a carboxylic acid derivative at the 4-position of the imidazole, standard esterification procedures can be employed.
Common esterification methods include:
Fischer Esterification: This involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst.
Carbodiimide-mediated Esterification: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to activate the carboxylic acid for reaction with ethanol. nih.gov
Conversion to an Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which is then reacted with ethanol.
In the context of a complex molecule like this compound, the optimization of esterification conditions is critical to avoid side reactions and ensure a high yield of the desired product.
Factors to consider during optimization include:
| Parameter | Considerations |
| Catalyst | The choice of acid or coupling agent can influence the reaction rate and selectivity. |
| Solvent | The solvent should be inert to the reaction conditions and capable of dissolving the reactants. |
| Temperature | The reaction temperature can affect the rate of esterification and the extent of any side reactions. |
| Reaction Time | The reaction should be monitored to determine the optimal time for completion. |
Protecting Group Chemistry in the Synthesis of this compound
The use of protecting groups is a fundamental strategy in the synthesis of complex organic molecules. In the synthesis of this compound, the trityl group serves to protect one of the nitrogen atoms of the imidazole ring.
The trityl group is a bulky protecting group that offers several advantages:
Stability: It is stable to a wide range of reaction conditions.
Selectivity: It can be introduced regioselectively at the more accessible nitrogen atom of the imidazole ring.
Ease of Removal: It can be removed under mild acidic conditions. umich.edu
The trityl group is typically introduced by reacting the N-H of the imidazole with trityl chloride in the presence of a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine. tezu.ernet.in
The removal of the trityl group is usually accomplished by treatment with a mild acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758), or by catalytic hydrogenation. umich.edu The choice of deprotection method depends on the sensitivity of other functional groups in the molecule.
| Method | Reagents | Conditions |
| Acidic Cleavage | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Room temperature |
| Hydrogenolysis | H₂, Pd/C | Varies depending on substrate |
Novel and Sustainable Chemistry Approaches to the Synthesis of this compound
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For the synthesis of substituted imidazoles, several "green" chemistry approaches have been developed, which could be adapted for the production of this compound.
One major area of development is the use of multi-component reactions (MCRs) for the initial construction of the imidazole ring. taylorfrancis.com The Radziszewski reaction, a classical method involving a 1,2-dicarbonyl compound, an aldehyde, ammonia, and a primary amine, can be modified using greener catalysts and solvent-free conditions. nih.govias.ac.inrasayanjournal.co.in For instance, catalysts like ZSM-11 zeolite or nano aluminum nitride have been shown to effectively promote the synthesis of polysubstituted imidazoles with high yields and easy work-up. nih.govias.ac.in These methods reduce waste by minimizing the use of organic solvents and often shorten reaction times. taylorfrancis.com
Another sustainable approach involves microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, leading to higher yields and reduced energy consumption compared to conventional heating. The synthesis of substituted imidazoles has been successfully demonstrated using microwave conditions, often in conjunction with solvent-free or solid-supported reactions.
Comparative Analysis of Synthetic Efficiency and Yields Across Methodological Variants
Two primary retrosynthetic strategies can be envisioned for the synthesis of this compound, each with distinct advantages and potential yields.
Strategy A: N-Tritylation of a Pre-formed Imidazole Butanoate
This approach involves the initial synthesis of Ethyl 4-(1H-imidazol-4-yl)butanoate, followed by the protection of the imidazole nitrogen with a trityl group. The N-tritylation of a similar compound, 1H-Imidazole-4-carboxylic acid, has been reported to proceed in high yield (95%) by reacting it with trityl chloride in the presence of pyridine (B92270) and DMF. A similar efficiency would be expected for the corresponding butanoate ester.
Strategy B: C-4 Chain Elongation of a Tritylated Imidazole Precursor
This strategy begins with an N-tritylated imidazole bearing a functional group at the C-4 position, which is then elaborated to form the butanoate side chain. A plausible precursor is 1-trityl-1H-imidazole-4-carbaldehyde. This aldehyde can undergo a Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, to form an α,β-unsaturated ester. nrochemistry.comwikipedia.orgalfa-chemistry.com The HWE reaction is known for its high reliability and generally provides the E-alkene stereoisomer in good to excellent yields. The resulting unsaturated ester would then require a subsequent reduction of the carbon-carbon double bond, for example, via catalytic hydrogenation, to yield the final saturated butanoate.
Comparative Table of Potential Synthetic Routes
| Step | Strategy A | Reagents & Conditions | Typical Yield | Strategy B | Reagents & Conditions | Typical Yield |
| 1 | Formation of Imidazole Butanoate Core | Various methods (e.g., from histidine) | Variable | Synthesis of 1-trityl-1H-imidazole-4-carbaldehyde | N-tritylation of 4-formylimidazole | High |
| 2 | N-Tritylation | Trityl chloride, Pyridine, DMF | ~95% | Horner-Wadsworth-Emmons Olefination | Triethyl phosphonoacetate, NaH, THF | Good to Excellent |
| 3 | - | - | - | Catalytic Hydrogenation | H₂, Pd/C, Ethanol | High |
| Overall Efficiency | This route is likely more direct if the starting imidazole butanoate is readily accessible. It involves fewer steps post-imidazole formation. | This route offers flexibility in constructing the side chain but adds at least one extra step (reduction) which can affect the overall yield. |
Iii. Chemical Transformations and Reactivity Profiles of Ethyl 4 1 Trityl 1h Imidazol 4 Yl Butanoate
Reactivity of the Imidazole (B134444) Nitrogen and Ring System
The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. In Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate, the nitrogen at position 1 (N-1) is protected by a trityl group, rendering it sterically hindered and non-basic. The nitrogen at position 3 (N-3), which is analogous to the nitrogen in pyridine (B92270), retains its lone pair of electrons and is the primary site of basicity and nucleophilicity.
Electrophilic Aromatic Substitution Reactions on the Imidazole Ring
The imidazole ring is generally susceptible to electrophilic aromatic substitution (SEAr). globalresearchonline.netwikipedia.org However, the reactivity of the imidazole core in this compound is substantially modulated by its substituents. The N-1 position is blocked by the trityl group, and the C-4 position is occupied by the butanoate side chain.
The bulky trityl group exerts significant steric hindrance, primarily at the adjacent C-2 and C-5 positions. Consequently, electrophilic attack is sterically disfavored at these sites. The most probable site for substitution, should it occur, would be the C-5 position. However, many standard electrophilic substitution reactions are conducted under strong acidic conditions, which could lead to the cleavage of the acid-labile trityl protecting group as a competing reaction. acgpubs.org
Below is a table summarizing the predicted outcomes of common electrophilic aromatic substitution reactions on this compound.
| Reaction Type | Reagents | Predicted Outcome | Rationale |
| Halogenation | Br₂, FeBr₃ | Low yield of 5-bromo derivative; potential for detritylation. | Steric hindrance from the trityl group and butanoate chain may impede the reaction. |
| Nitration | HNO₃, H₂SO₄ | Deprotection (detritylation) is highly likely. | The strong acidic conditions required for nitration are known to cleave trityl protecting groups. |
| Sulfonation | Fuming H₂SO₄ | Deprotection (detritylation) is the major expected outcome. | Highly acidic conditions favor the removal of the acid-sensitive trityl group. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Complex mixture; likely reaction at N-3 or detritylation. | The Lewis acid can coordinate with the N-3 nitrogen, deactivating the ring. Acidic conditions can cause deprotection. |
Nucleophilic Reactivity and Protonation Studies of the Imidazole Nitrogen
The N-3 nitrogen of the imidazole ring retains its lone pair of electrons and is both basic and nucleophilic. This nitrogen is the primary site for protonation by acids. nih.gov The protonation of the N-3 atom results in the formation of a stable imidazolium (B1220033) cation, which is aromatic. nih.gov
The basicity of the N-3 nitrogen is influenced by the electronic effects of the substituents on the ring. The alkyl chain at C-4 is weakly electron-donating, which may slightly increase the basicity compared to unsubstituted imidazole. The trityl group at N-1 is primarily a steric shield and has a minor electronic influence on the distal N-3 atom.
Studies on similar imidazole derivatives show that they can act as catalysts for reactions such as ester hydrolysis, functioning as either a nucleophilic or general-base catalyst. psu.eduresearchgate.netrsc.org The N-3 atom of this compound can participate in similar catalytic cycles.
| Property | Description | Expected Site | Rationale |
| Protonation | Reaction with Brønsted-Lowry acids. | N-3 Nitrogen | The lone pair on the sp²-hybridized N-3 is available for bonding with a proton, forming a stable aromatic cation. nih.govresearchgate.net |
| Alkylation | Reaction with alkyl halides (e.g., CH₃I). | N-3 Nitrogen | The N-3 atom acts as a nucleophile, leading to the formation of a quaternary imidazolium salt. |
| Lewis Acid Coordination | Interaction with Lewis acids (e.g., BF₃). | N-3 Nitrogen | The electron lone pair on N-3 can coordinate with electron-deficient species. |
Reactivity of the Ester Functional Group within this compound
The ethyl ester is a key functional group that undergoes a variety of characteristic transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis Reactions Under Varied Conditions (Acidic and Basic)
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uk
Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically carried out by heating the ester in the presence of water and a strong acid catalyst (e.g., H₂SO₄ or HCl). chemguide.co.uk For this compound, a significant side reaction under these conditions is the acid-catalyzed cleavage of the trityl group. To achieve selective ester hydrolysis, milder acidic conditions or alternative methods would be required.
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction involving heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk The reaction produces the salt of the carboxylic acid (a carboxylate) and an alcohol. The trityl group is stable under basic conditions, making saponification a more effective method for selectively hydrolyzing the ester without deprotecting the imidazole ring.
| Condition | Reagents | Primary Product(s) | Potential Side Product(s) |
| Acidic | Dilute HCl or H₂SO₄, H₂O, Heat | 4-(1-trityl-1H-imidazol-4-yl)butanoic acid + Ethanol (B145695) | 4-(1H-imidazol-4-yl)butanoic acid (from detritylation) |
| Basic | NaOH or KOH, H₂O/EtOH, Heat | Sodium 4-(1-trityl-1H-imidazol-4-yl)butanoate + Ethanol | None |
Transesterification Reactions with Diverse Alcohols
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction can be catalyzed by either an acid or a base. The reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.
| Reactant Alcohol | Catalyst | Product |
| Methanol (CH₃OH) | H₂SO₄ (catalytic) or NaOCH₃ | Mthis compound |
| Isopropanol ((CH₃)₂CHOH) | H₂SO₄ (catalytic) | Isopropyl 4-(1-trityl-1H-imidazol-4-yl)butanoate |
| Benzyl alcohol (C₆H₅CH₂OH) | H₂SO₄ (catalytic) | Benzyl 4-(1-trityl-1H-imidazol-4-yl)butanoate |
Reduction Pathways of the Ester to Alcohol and Aldehyde Derivatives
The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to Primary Alcohol : Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are capable of reducing esters to primary alcohols. masterorganicchemistry.comyoutube.com The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol. chemistrysteps.com This is a high-yielding and common transformation.
Reduction to Aldehyde : Stopping the reduction at the aldehyde stage is more challenging because aldehydes are more reactive towards reducing agents than esters. This transformation requires the use of a less reactive, sterically hindered hydride reagent at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this partial reduction. chemistrysteps.comyoutube.com The reaction is typically performed at -78 °C to prevent over-reduction to the alcohol. youtube.com
| Reducing Agent | Reaction Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | 1. THF, 0 °C to RT2. H₃O⁺ workup | 4-(1-trityl-1H-imidazol-4-yl)butan-1-ol |
| Diisobutylaluminium Hydride (DIBAL-H) | 1. Toluene or CH₂Cl₂, -78 °C2. H₂O or mild acid workup | 4-(1-trityl-1H-imidazol-4-yl)butanal |
Reactivity of the Trityl Protecting Group in this compound
The triphenylmethyl (trityl) group is a bulky and acid-labile protecting group for the nitrogen atom of the imidazole ring. Its reactivity is central to the synthetic utility of this compound, enabling the unmasking of the imidazole nitrogen under specific conditions.
The selective removal of the trityl group (detritylation) is typically achieved under acidic conditions, which proceed via the formation of a stable trityl cation. total-synthesis.com The lability of the N-trityl bond can be modulated by the strength of the acid and the reaction solvent.
Commonly employed reagents for the deprotection of N-trityl imidazoles include trifluoroacetic acid (TFA) and formic acid. total-synthesis.comcommonorganicchemistry.com For instance, in related histidine derivatives, which also feature an N-trityl imidazole moiety, a mixture of TFA, dichloromethane (B109758) (DCM), and triisopropylsilane (B1312306) (TIS) as a cation scavenger has been effectively used for detritylation. nih.gov The ester functionality in the butanoate chain is generally stable under these acidic conditions, allowing for selective deprotection of the imidazole nitrogen.
The table below summarizes typical conditions for the selective detritylation of N-trityl protected compounds, which are applicable to this compound.
| Reagent(s) | Solvent | Temperature | Typical Reaction Time | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 minutes - 2 hours | commonorganicchemistry.com |
| Formic Acid | - | Room Temperature | < 5 minutes | total-synthesis.com |
| Acetic Acid (80% aq.) | - | Room Temperature | 2 - 48 hours | total-synthesis.com |
| Boron Trichloride (BCl₃) | Dichloromethane (DCM) | -30 °C | < 15 minutes |
Note: Reaction times can vary depending on the specific substrate and concentration.
The N-trityl group on the imidazole ring of this compound exhibits considerable stability under neutral and basic conditions. organic-chemistry.org This stability is crucial for performing chemical modifications on other parts of the molecule without premature deprotection.
However, the trityl group is sensitive to strong acids and certain Lewis acids. total-synthesis.com The stability of N-trityl amines has been documented across a wide pH range, indicating good stability at pH 4 and above at room temperature. organic-chemistry.org Under strongly acidic conditions (pH < 1) and elevated temperatures, cleavage of the trityl group is expected. organic-chemistry.org The presence of the ester group in the butanoate chain is generally compatible with the conditions under which the trityl group is stable.
Reactions Involving the Aliphatic Butanoate Chain
The ethyl butanoate chain in this compound offers opportunities for functionalization, primarily at the α-carbon and potentially at more remote positions.
The α-carbon of the butanoate ester is acidic and can be deprotonated by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in an alkylation reaction. This allows for the introduction of substituents at the α-position of the butanoate chain.
The formation of the enolate is a critical step and is typically achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures to prevent side reactions such as self-condensation or hydrolysis of the ester. The bulky trityl group on the imidazole ring is stable under these basic conditions.
The general scheme for the α-alkylation is as follows:
Enolate Formation: Treatment of this compound with a strong base (e.g., LDA) in an aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C).
Alkylation: Addition of an electrophile (e.g., an alkyl halide, R-X) to the enolate solution.
While specific examples for the alkylation of this compound are not extensively documented in the literature, the principles of enolate chemistry are well-established for similar ester compounds. The table below outlines general conditions for the alkylation of ethyl esters.
| Base | Solvent | Temperature (°C) | Electrophile | Reference(s) |
| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 0 | Alkyl Halides (e.g., CH₃I, BnBr) | |
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature | Alkyl Halides | |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol | Room Temperature | Alkyl Halides | organic-chemistry.org |
Remote functionalization of aliphatic chains, which involves the selective reaction at a C-H bond that is not adjacent to a functional group, is a more advanced and challenging transformation. rsc.orgnih.gov This can be achieved using transition metal-catalyzed C-H activation strategies. rsc.org
For a substrate like this compound, the imidazole ring or the ester group could potentially act as a directing group to guide a transition metal catalyst to a specific C-H bond on the butanoate chain (β, γ, or δ positions). This would allow for the introduction of new functional groups at positions that are not accessible through classical enolate chemistry.
Research in this area is ongoing, and while general methodologies for the remote C-H functionalization of alkyl chains in various organic molecules have been developed, specific applications to imidazole-butanoate systems are not yet widely reported. rsc.orgnih.gov These methods often employ palladium, rhodium, or ruthenium catalysts in the presence of specific ligands and oxidants to achieve the desired transformation. rsc.org
Iv. Ethyl 4 1 Trityl 1h Imidazol 4 Yl Butanoate As a Precursor and Key Intermediate in Organic Synthesis
Utilization in the Synthesis of Advanced Imidazole (B134444) Derivatives
The structural features of Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate make it a valuable starting material for the synthesis of a range of advanced imidazole derivatives. The imidazole core is a prevalent motif in many biologically active compounds.
Annulation reactions are crucial in synthetic organic chemistry for the construction of fused heterocyclic systems. While the imidazole moiety is a key component in many fused heterocycles, specific studies detailing the direct use of this compound in annulation reactions to form such systems are not extensively reported in the available scientific literature. The reactivity of the imidazole ring, even with the trityl protection, and the specific nature of the butanoate side chain would require tailored reaction conditions for successful annulation.
Imidazole-containing molecules are widely utilized as ligands in coordination chemistry and as scaffolds in the development of novel therapeutic agents. The butanoate side chain of this compound offers a functional handle that can be chemically modified to introduce coordinating groups or to build more elaborate molecular architectures. However, specific examples of the conversion of this compound into complex ligands or scaffolds are not prominently documented in peer-reviewed publications.
Intermediacy in the Synthesis of Target Compounds Lacking the Trityl Group
A primary role of this compound is to serve as a protected intermediate in multi-step syntheses. The trityl group is strategically employed to mask the N-1 position of the imidazole ring, preventing unwanted side reactions. Once the desired chemical modifications are performed on other parts of the molecule, the trityl group is removed in a deprotection step to yield the final target compound.
| Deprotection Method | Reagents | Typical Conditions |
| Acid-catalyzed hydrolysis | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Acetic acid | Room temperature or mild heating in a suitable solvent |
It is important to note that while these are general conditions for detritylation, the optimal method for a specific synthesis would need to be determined empirically to ensure high yield and purity of the deprotected product.
Application in Diversification Strategies: A Scaffold for Chemical Library Synthesis
Chemical library synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of a multitude of structurally related compounds for biological screening. The scaffold of this compound, with its protected imidazole and functionalizable ester group, presents a theoretical potential for use in the creation of chemical libraries. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides. Further diversification could be achieved by modifications at the C-2 or C-5 positions of the imidazole ring, followed by deprotection. Despite this potential, the application of this compound as a central scaffold for the synthesis of large chemical libraries has not been extensively reported in the scientific literature.
Stereoselective Transformations Initiated from this compound
Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the preparation of chiral drugs. Introducing stereocenters into a molecule can be achieved through various asymmetric reactions. While the butanoate side chain of this compound could theoretically be a site for stereoselective transformations, for instance, through alpha-functionalization, there is a lack of specific published research demonstrating the use of this compound as a starting material for such stereoselective reactions. The development of stereoselective methods would likely involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions at the side chain.
V. Advanced Structural Characterization and Conformational Analysis of Ethyl 4 1 Trityl 1h Imidazol 4 Yl Butanoate
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
High-resolution spectroscopic methods are indispensable tools for determining the precise molecular structure and connectivity of atoms within a molecule. These techniques provide detailed information about the chemical environment of individual atoms and how they are linked, which is fundamental to confirming the identity and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure of molecules in solution. While one-dimensional (1D) NMR provides essential information about the number and types of protons and carbons, advanced two-dimensional (2D) NMR techniques offer deeper insights into the molecular framework and spatial relationships between atoms.
For a molecule such as Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental. A COSY spectrum would reveal proton-proton coupling networks, allowing for the assignment of protons within the ethyl butanoate chain and the imidazole (B134444) ring. An HSQC spectrum would then correlate the proton signals to their directly attached carbon atoms, facilitating the complete assignment of the carbon skeleton.
Conformational Analysis using NOESY:
The conformational flexibility of the trityl group and the butanoate side chain is a key structural feature. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable for elucidating the through-space proximity of protons, which in turn defines the molecule's preferred conformation in solution. In a NOESY spectrum, cross-peaks are observed between protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through chemical bonds.
For this compound, NOESY correlations would be expected between the protons of the trityl group's phenyl rings and the protons on the imidazole ring. The intensity of these cross-peaks can provide semi-quantitative information about the internuclear distances, helping to model the rotational orientation of the bulky trityl group relative to the imidazole plane. Similarly, NOE signals between the protons of the butanoate chain and the imidazole ring would help to define the orientation of the side chain.
Expected 1H NMR Data (Based on Analogous Structures):
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Trityl-H (aromatic) | 7.10 - 7.50 | Multiplet |
| Imidazole-H2 | ~7.50 | Singlet |
| Imidazole-H5 | ~6.80 | Singlet |
| -CH2- (butanoate, adjacent to imidazole) | ~2.60 | Triplet |
| -CH2- (butanoate) | ~1.90 | Multiplet |
| -CH2- (butanoate, adjacent to COO) | ~2.30 | Triplet |
| O-CH2- (ethyl) | ~4.10 | Quartet |
| O-CH2-CH3 (ethyl) | ~1.20 | Triplet |
This table is illustrative and based on typical chemical shifts for similar structural motifs.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. europa.eu For this compound (C29H30N2O2), HRMS would provide a highly accurate mass measurement, confirming this molecular formula.
Fragmentation Pathway Analysis:
In addition to providing the molecular weight, mass spectrometry can be used to deduce structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. By analyzing the masses of these fragments, it is possible to piece together the structure of the parent molecule.
For this compound, the most prominent fragmentation would likely involve the cleavage of the bond between the imidazole nitrogen and the trityl group, due to the exceptional stability of the resulting triphenylmethyl (trityl) cation (m/z = 243). This would be a dominant peak in the mass spectrum. Other expected fragmentation pathways include:
Loss of the ethyl group: Cleavage of the ester's ethyl group would result in a fragment corresponding to the carboxylic acid.
Cleavage of the butanoate side chain: Fragmentation at various points along the C4 side chain would produce a series of ions with decreasing mass.
McLafferty rearrangement: For the ethyl ester, a characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen could occur, leading to the loss of a neutral alkene molecule.
Predicted Major Mass Spectrometry Fragments:
| m/z | Proposed Fragment Identity |
| 438.23 | [M+H]+ (Molecular Ion) |
| 243.12 | [C(C6H5)3]+ (Trityl cation) |
| 195.11 | [M - C(C6H5)3]+ |
| 393.20 | [M - OCH2CH3]+ |
This table presents predicted m/z values for the major fragments.
X-ray Crystallography for Solid-State Molecular Architecture Determination
A crystallographic study would provide a wealth of data on the molecule's geometry. The bond lengths within the imidazole ring and the phenyl rings of the trityl group would be expected to conform to standard values for sp2-hybridized carbon and nitrogen atoms. The bond angles around the tetrahedral carbon of the trityl group would be approximately 109.5°, though some distortion is expected due to steric hindrance between the bulky phenyl groups.
The torsion angles are particularly informative as they describe the conformation of the molecule. Key torsion angles to analyze would include:
The C-N-C-C torsion angles defining the orientation of the trityl group relative to the imidazole ring.
The N-C-C-C torsion angles along the butanoate side chain, which would describe its conformation.
In the solid state, molecules arrange themselves in a regular, repeating pattern known as a crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking. For this compound, the large, non-polar trityl groups would likely dominate the crystal packing through van der Waals interactions. The imidazole ring and the ester group could participate in weaker C-H···N or C-H···O hydrogen bonds, as well as potential π-π stacking interactions between imidazole or phenyl rings of adjacent molecules. Understanding these packing motifs is crucial as they can influence the physical properties of the solid material, such as its melting point and solubility.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, which is of particular importance in the pharmaceutical industry. It is conceivable that this compound could exhibit polymorphism due to the conformational flexibility of the trityl group and the butanoate side chain. Different crystallization conditions could lead to different packing arrangements and, consequently, different crystalline forms. A comprehensive polymorphism study would involve crystallizing the compound from a variety of solvents and at different temperatures and then analyzing the resulting solids by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify any different crystalline forms.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Detailed experimental data from infrared (IR) and Raman spectroscopy for this compound are not available in the reviewed literature. Vibrational spectroscopy is a powerful technique for identifying functional groups and providing insights into the conformational isomers of a molecule. In the absence of specific experimental data, a theoretical analysis based on the known structural components of the molecule can provide predicted vibrational modes.
The structure of this compound contains several key functional groups that would be expected to show characteristic absorption bands in an IR spectrum and scattering peaks in a Raman spectrum. These include the ester group, the imidazole ring, the trityl group, and the aliphatic carbon chain.
A hypothetical assignment of the principal vibrational modes for this compound is presented in the table below. It is important to note that these are predicted ranges and the actual experimental values may vary due to the specific chemical environment within the molecule.
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
| Ester (C=O) | Stretching | 1730-1750 |
| Ester (C-O) | Stretching | 1150-1250 |
| Imidazole Ring | C=N Stretching | 1500-1650 |
| Imidazole Ring | Ring Stretching | 1400-1500 |
| Trityl Group (Aromatic C-H) | Stretching | 3000-3100 |
| Trityl Group (Aromatic C=C) | Ring Stretching | 1450-1600 |
| Aliphatic Chain (C-H) | Stretching | 2850-2960 |
Without experimental spectra, a detailed discussion of conformational insights derived from vibrational spectroscopy is not possible. Such an analysis would typically involve comparing experimental spectra with theoretical calculations for different possible conformers to determine the most stable conformations in the solid state or in solution.
Vi. Mechanistic Investigations of Reactions Involving Ethyl 4 1 Trityl 1h Imidazol 4 Yl Butanoate
Kinetic Studies of Key Transformation Pathways
Kinetic studies are fundamental to elucidating reaction mechanisms by providing quantitative data on reaction rates and the factors that influence them. For ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate, the most significant transformation pathway susceptible to kinetic analysis is the acid-catalyzed deprotection of the N-trityl group.
The cleavage of the N-trityl bond is known to proceed through a mechanism involving the formation of a stable trityl cation. total-synthesis.com The rate of this reaction is highly dependent on the strength of the acid catalyst and the nature of the solvent. Studies on the removal of the N-methyltrityl (Mtt) group, a close analogue, have shown that the reaction can follow zero-order kinetics under specific solid-phase synthesis conditions. researchgate.net This suggests that the rate is independent of the substrate concentration, possibly due to a constant rate of diffusion of the acid reagent.
In solution-phase chemistry, the deprotection of trityl groups typically follows first-order kinetics with respect to the substrate and the acid catalyst. The rate-determining step is the protonation of the ether or amine, leading to the formation of the carbocation. total-synthesis.com The rate of deprotection can be significantly accelerated by the presence of electron-donating groups on the phenyl rings of the trityl group, which further stabilize the resulting carbocation. total-synthesis.com For instance, a monomethoxy-trityl group cleaves significantly faster than the standard trityl group. total-synthesis.com
The hydrolysis of the ethyl butanoate moiety, another key transformation, can be catalyzed by either acid or base. libretexts.orglibretexts.org Under acidic conditions, the reaction is reversible and the rate is dependent on the concentration of both the ester and the hydronium ion. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.org In basic hydrolysis (saponification), the reaction is irreversible and the rate is dependent on the concentration of both the ester and the hydroxide (B78521) ion. libretexts.org
Table 1: Representative Kinetic Data for Analogous Deprotection Reactions
| Protecting Group | Substrate Type | Deprotection Conditions | Observed Kinetics | Reference |
| N-methyltrityl (Mtt) | Peptide (Solid-Phase) | 1-3% TFA in CH₂Cl₂ | Zero-order | researchgate.net |
| 5'-trityl | Uridine | 80% Acetic Acid | First-order | total-synthesis.com |
| 5'-monomethoxy-trityl | Uridine | 80% Acetic Acid | First-order (10x faster than trityl) | total-synthesis.com |
This table presents data from analogous systems to illustrate the expected kinetic behavior.
Elucidation of Reaction Intermediates and Transition States
The elucidation of reaction intermediates and transition states provides a detailed picture of the reaction pathway. For reactions involving this compound, the primary intermediates are carbocations and tetrahedral intermediates.
In the acid-catalyzed deprotection of the N-trityl group, the key intermediate is the triphenylmethyl cation (trityl cation). This carbocation is highly stabilized by resonance delocalization of the positive charge over the three phenyl rings. The formation of this stable intermediate drives the reaction forward. The transition state leading to this intermediate involves the protonation of one of the imidazole (B134444) nitrogen atoms, followed by the cleavage of the C-N bond. The stability of the trityl cation makes this a relatively low-energy pathway. total-synthesis.com Scavengers, such as triisopropylsilane (B1312306) (TIS), are often added to trap the trityl cation and prevent it from reacting with other nucleophiles present in the reaction mixture. researchgate.net
During the hydrolysis of the ethyl butanoate side chain, a tetrahedral intermediate is formed. In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid. libretexts.org In base-catalyzed hydrolysis, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen. This intermediate then collapses, eliminating the ethoxide ion to give the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. libretexts.org
The imidazole ring itself can also participate in reactions as a nucleophile, leading to the formation of reactive intermediates. For example, in the presence of acylating agents, an N-acylimidazolium species can be formed, which is a highly reactive intermediate for acyl transfer reactions.
Computational Approaches to Reaction Mechanism Elucidation
Computational studies on imidazole derivatives have been used to investigate their electronic structure, reactivity, and interaction with other molecules. nih.govmdpi.com For instance, calculations can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net In the context of the title compound, DFT could be employed to:
Model the deprotection of the trityl group: By calculating the energy profile for the reaction, the activation energy for the C-N bond cleavage can be determined. This would allow for a comparison of the relative ease of deprotection under different acidic conditions.
Investigate the hydrolysis of the ester: The energy barriers for the formation and breakdown of the tetrahedral intermediate in both acid- and base-catalyzed hydrolysis can be calculated. This can help in understanding the catalytic effect of the acid or base.
Study the role of the imidazole nucleus: The nucleophilicity of the imidazole nitrogen atoms can be calculated to predict their reactivity towards various electrophiles.
Molecular dynamics (MD) simulations could also be used to study the conformational dynamics of the molecule and the role of solvent molecules in the reaction mechanism. researchgate.net
Table 2: Potential Applications of Computational Chemistry to this compound
| Computational Method | Application | Expected Insights |
| Density Functional Theory (DFT) | Calculation of reaction energy profiles | Determination of activation energies and reaction thermodynamics. |
| DFT | Optimization of transition state geometries | Understanding the structure of the highest energy point along the reaction coordinate. |
| DFT | Calculation of molecular orbitals and electrostatic potential | Prediction of reactive sites for electrophilic and nucleophilic attack. researchgate.net |
| Molecular Dynamics (MD) | Simulation of the molecule in solution | Understanding solvent effects and conformational preferences. researchgate.net |
This table outlines potential computational studies based on established methodologies for similar compounds.
Solvent Effects and Catalysis in Reactions of this compound
Solvent and catalysts play a critical role in directing the outcome and efficiency of reactions involving this compound.
Solvent Effects: The choice of solvent can significantly influence reaction rates and mechanisms. For the deprotection of the N-trityl group, polar protic solvents are generally favored as they can stabilize the charged transition state and the resulting trityl cation through solvation. libretexts.org However, less polar solvents like dichloromethane (B109758) are also commonly used, often in combination with a strong acid like trifluoroacetic acid (TFA). researchgate.net The solubility of the starting material and reagents is also a key consideration in solvent selection. nih.gov
In the case of ester hydrolysis, polar protic solvents like water are necessary as they act as both a solvent and a reagent. The use of co-solvents may be required to ensure the solubility of the ester.
Catalysis: As previously discussed, the key transformations of this compound are typically catalyzed.
Acid Catalysis: Strong acids, such as trifluoroacetic acid, hydrochloric acid, or formic acid, are used to catalyze the removal of the trityl group. total-synthesis.comresearchgate.net Lewis acids can also be employed for this purpose. total-synthesis.com Acid catalysis is also essential for the hydrolysis of the ethyl ester. libretexts.org
Base Catalysis: Strong bases, such as sodium hydroxide or potassium hydroxide, are used to catalyze the saponification of the ethyl ester. libretexts.org The imidazole ring itself can act as a nucleophilic catalyst in certain reactions, such as the hydrolysis of other esters. youtube.com The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring can attack an electrophilic center, forming a reactive intermediate that is more susceptible to subsequent reactions.
The synthesis of substituted imidazoles, which is relevant to the formation of the parent structure of the title compound, often employs various catalysts, including copper, iron, and ruthenium complexes, to promote cyclization and coupling reactions. rsc.orgacs.org Organocatalysts have also been utilized in the synthesis of tetrasubstituted imidazoles. tandfonline.com
Vii. Derivatization Strategies and Functional Group Interconversions of Ethyl 4 1 Trityl 1h Imidazol 4 Yl Butanoate
Modifications of the Ester Moiety for Diversified Chemical Entities
The ethyl ester functionality of Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate is a prime target for modification, providing a gateway to a variety of derivatives with potentially altered physicochemical and biological properties. Key transformations of the ester moiety include amidation and hydrazide formation.
Direct amidation can be achieved by heating the ester with the desired amine, often in a sealed tube or under reflux conditions. However, to achieve higher yields and milder reaction conditions, coupling agents or catalysts are frequently employed. Common methods include the use of Lewis acids or the in situ formation of a more reactive acyl intermediate. For instance, the use of sodium methoxide (B1231860) or potassium tert-butoxide can facilitate the reaction by generating the corresponding alkoxide, which can then react with the amine.
| Amine | Product | Reaction Conditions |
| Ammonia (B1221849) | 4-(1-Trityl-1H-imidazol-4-yl)butanamide | Anhydrous ammonia in methanol |
| Methylamine | N-Methyl-4-(1-trityl-1H-imidazol-4-yl)butanamide | Aqueous methylamine, heat |
| Diethylamine | N,N-Diethyl-4-(1-trityl-1H-imidazol-4-yl)butanamide | Diethylamine, Lewis acid catalyst |
| Aniline | N-Phenyl-4-(1-trityl-1H-imidazol-4-yl)butanamide | Aniline, heat |
The synthesis of hydrazides from esters provides a valuable intermediate for the construction of various heterocyclic systems and for conjugation to other molecules. The reaction involves the hydrazinolysis of the ester with hydrazine (B178648) hydrate, typically in an alcoholic solvent under reflux. This nucleophilic acyl substitution reaction is generally efficient and proceeds to completion due to the high nucleophilicity of hydrazine.
The resulting 4-(1-trityl-1H-imidazol-4-yl)butanehydrazide is a versatile building block. The terminal amino group of the hydrazide can be further reacted with aldehydes and ketones to form hydrazones, or with carboxylic acids and their derivatives to generate diacylhydrazines.
| Reagent | Product | Reaction Conditions |
| Hydrazine hydrate | 4-(1-Trityl-1H-imidazol-4-yl)butanehydrazide | Ethanol (B145695), reflux |
Functionalization of the Imidazole (B134444) Ring at Non-Tritylated Positions
The imidazole ring of this compound, while protected at the N-1 position by the bulky trityl group, remains amenable to functionalization at the C-2, and to a lesser extent, the C-5 positions. The trityl group directs electrophilic substitution and facilitates metallation at specific positions.
A particularly powerful method for the functionalization of the C-2 position is through directed ortho-metallation. The N-1 trityl group facilitates the deprotonation of the C-2 position by strong bases such as n-butyllithium at low temperatures. The resulting 2-lithio-1-tritylimidazole intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce a wide range of substituents at this position. bham.ac.uk
| Electrophile | C-2 Substituted Product |
| D2O | Ethyl 4-(2-deuterio-1-trityl-1H-imidazol-4-yl)butanoate |
| I2 | Ethyl 4-(2-iodo-1-trityl-1H-imidazol-4-yl)butanoate |
| (CH3)2SO4 | Ethyl 4-(2-methyl-1-trityl-1H-imidazol-4-yl)butanoate |
| CO2 | Ethyl 4-(2-carboxy-1-trityl-1H-imidazol-4-yl)butanoate |
| DMF | Ethyl 4-(2-formyl-1-trityl-1H-imidazol-4-yl)butanoate |
Electrophilic substitution reactions on the imidazole ring, such as halogenation, can also occur. However, the directing effects of the substituents and the reaction conditions must be carefully controlled to achieve regioselectivity.
Development of Robust Protecting Group Strategies for Subsequent Derivatization
The trityl group on the imidazole nitrogen is a key feature of the title compound, offering steric protection and directing reactivity. However, its lability under acidic conditions necessitates the careful selection of orthogonal protecting groups if further transformations are required on other parts of the molecule that might not be compatible with the trityl group.
An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. For instance, if a functional group is introduced that requires protection, a group that is stable to acidic conditions would be chosen to be orthogonal to the trityl group.
Silyl Protecting Groups: Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) chloride, are commonly used to protect hydroxyl groups. These groups are generally stable to the mildly acidic conditions that can cleave a trityl group but are readily removed by fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF). This orthogonality would allow, for example, the deprotection of a silyl-protected alcohol without affecting the trityl group, or vice-versa.
tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for amines. It is stable to a wide range of reaction conditions but is cleaved under strongly acidic conditions, often requiring trifluoroacetic acid (TFA). The trityl group is significantly more acid-labile and can often be removed under milder acidic conditions (e.g., dilute acetic or formic acid) while leaving a Boc group intact. This allows for selective deprotection of the imidazole nitrogen.
The development of such protecting group strategies is crucial for the multi-step synthesis of complex derivatives of this compound, enabling the sequential and regioselective modification of the molecule.
| Protecting Group | Typical Substrate | Removal Conditions | Orthogonality with Trityl |
| Trityl (Tr) | Imidazole Nitrogen | Mildly acidic (e.g., acetic acid) | - |
| tert-Butyldimethylsilyl (TBDMS) | Alcohols | Fluoride ions (e.g., TBAF) | Yes |
| Triisopropylsilyl (TIPS) | Alcohols | Fluoride ions (e.g., TBAF) | Yes |
| tert-Butoxycarbonyl (Boc) | Amines | Strong acid (e.g., TFA) | Yes (with careful condition selection) |
Viii. Computational and Theoretical Studies on Ethyl 4 1 Trityl 1h Imidazol 4 Yl Butanoate
Interactions with Model Systems (e.g., Solvents, Ions)This would involve modeling the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate and surrounding molecules like solvents or ions. This is important for understanding its solubility and behavior in a chemical or biological environment.
Until such specific computational studies are performed and published, a detailed and scientifically accurate article on the theoretical aspects of this compound cannot be generated.
Ix. Future Research Directions and Unexplored Avenues for Ethyl 4 1 Trityl 1h Imidazol 4 Yl Butanoate
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the need for processes that are not only efficient but also minimize waste and environmental impact. rsc.org Future research concerning Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate should prioritize the development of more sustainable and atom-economical synthetic strategies.
Current multistep syntheses, while effective, often involve stoichiometric reagents and generate significant waste. A forward-looking approach would involve exploring catalytic, one-pot, or multicomponent reactions to construct the core structure or its analogs. For instance, methodologies that leverage transition-metal catalysis or organocatalysis could offer milder reaction conditions and improved efficiency. nih.gov The exploration of ultrasound-assisted synthesis could also present a greener alternative, potentially leading to higher yields and shorter reaction times. mdpi.com
Exploration of Novel Reactivity Patterns and Catalytic Applications
The imidazole (B134444) nucleus is a versatile scaffold known for its diverse reactivity. The specific substitution pattern of this compound offers intriguing possibilities for exploring novel chemical transformations. The trityl group, while primarily protective, can influence the reactivity of the imidazole ring, and its eventual removal can unmask a reactive N-H bond, paving the way for further functionalization.
Future studies could investigate the directed metallation of the imidazole ring, leveraging the butanoate side chain to introduce new substituents at specific positions. The exploration of C-H activation methodologies at the imidazole core would also represent a significant advance, allowing for the direct introduction of functional groups without the need for pre-functionalized starting materials.
High-Throughput Screening of Derivatization Reactions for Library Generation
The demand for new therapeutic agents necessitates the rapid synthesis and screening of large numbers of diverse molecules. High-throughput screening (HTS) of derivatization reactions is a powerful tool in this endeavor. nih.gov this compound is an ideal starting point for the generation of a chemical library due to its modifiable ester group and the potential for functionalization on the imidazole ring after deprotection.
Future research should focus on developing a suite of robust and reliable reactions that can be performed in a parallel or automated fashion to create a library of derivatives. For example, the ethyl ester can be readily converted into a wide range of amides, hydrazides, or other esters. nih.govresearchgate.net Following the removal of the trityl group, the imidazole nitrogen can be alkylated, acylated, or arylated, further expanding the chemical space of the library.
The resulting library of compounds could then be screened against a variety of biological targets to identify potential lead compounds for drug discovery. This approach would systematically explore the structure-activity relationships of this class of molecules and could uncover novel therapeutic applications.
| Potential Derivatization Site | Reaction Type | Potential Functional Groups |
| Ethyl Ester | Amidation | Primary, secondary, and tertiary amides |
| Ethyl Ester | Transesterification | Various alkyl and aryl esters |
| Imidazole N-1 (after deprotection) | Alkylation | Alkyl, benzyl, and other substituted alkyl groups |
| Imidazole N-1 (after deprotection) | Acylation | Acetyl, benzoyl, and other acyl groups |
| Imidazole Ring | C-H Functionalization | Aryl, alkyl, and other substituents |
Integration into Complex Multistep Synthesis of Diverse Heterocyclic Frameworks
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. researchgate.net this compound can serve as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. The butanoate side chain provides a handle for annulation reactions, where new rings can be fused onto the imidazole core.
Future synthetic campaigns could explore the use of this compound in intramolecular cyclization reactions to construct novel bicyclic or tricyclic systems. For instance, the ester could be converted to a reactive intermediate that then undergoes cyclization with a substituent introduced at the N-1 position of the imidazole. Such strategies could provide access to unique and unexplored molecular architectures with potential biological activity. nih.gov
The development of efficient and stereoselective methods to integrate this imidazole building block into larger, more complex molecules will be a key area of future research. This could involve the use of modern synthetic techniques such as cross-coupling reactions, metathesis, or cycloadditions.
Advanced Theoretical Investigations into Excited States and Photochemical Behavior
The photochemical properties of imidazole derivatives are an area of growing interest, with potential applications in photodynamic therapy, materials science, and photocatalysis. mdpi.com The photochemistry of this compound is currently unexplored. Advanced theoretical and computational studies could provide valuable insights into its electronic structure, excited states, and potential photochemical reaction pathways. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate, and how is the trityl protecting group strategically employed?
The compound is typically synthesized via nucleophilic substitution reactions. For example, this compound serves as a precursor in multi-step syntheses, where the trityl group protects the imidazole nitrogen during subsequent reactions. A key procedure involves reacting the trityl-protected imidazole with bromomethyl-substituted aromatic compounds in acetonitrile, followed by deprotection under acidic conditions (e.g., methanol at 70°C) . The trityl group enhances solubility in organic solvents and prevents undesired side reactions at the imidazole ring.
Q. What purification and characterization techniques are essential for verifying the structure of this compound?
Flash column chromatography (gradient elution with hexanes/EtOAc) is critical for purification . Characterization relies on -NMR to confirm the trityl group (distinct aromatic proton signals at δ 7.2–7.5 ppm) and the ethyl ester moiety (triplet at ~δ 1.2 ppm and quartet at ~δ 4.1 ppm). UPLC/MS is used to verify molecular weight (e.g., [M+H] peaks), while TLC monitors reaction progress .
Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?
Yield optimization involves controlling reaction temperature, solvent choice (e.g., acetonitrile for SN2 reactions), and stoichiometry. For instance, excess bromomethyl reagents (1.1–1.2 equiv) improve substitution efficiency. Post-reaction, rapid concentration and careful pH adjustment during workup minimize decomposition .
Advanced Research Questions
Q. How do competing side reactions (e.g., trityl group migration or ester hydrolysis) impact synthesis, and how can they be mitigated?
Trityl groups may undergo acid-catalyzed migration under harsh conditions, detectable via -NMR splitting patterns. To prevent this, mild deprotection methods (e.g., dilute HCl in methanol) are preferred over strong acids. Ester hydrolysis is minimized by avoiding aqueous basic conditions; anhydrous solvents and inert atmospheres are recommended .
Q. What strategies resolve contradictions in spectroscopic data during structural validation?
Discrepancies between experimental and predicted NMR shifts often arise from conformational flexibility or residual solvents. Use deuterated DMSO for high-resolution NMR to clarify splitting patterns. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., ester carbonyl stretches at ~1740 cm) .
Q. How can computational methods enhance the interpretation of crystallographic data for derivatives of this compound?
Density Functional Theory (DFT) calculations can predict bond lengths and angles, aiding in the refinement of X-ray crystallographic data. Software like SHELXL integrates experimental data with computational models to resolve ambiguities in electron density maps, particularly for flexible side chains .
Q. What role does this compound play in the synthesis of bioactive imidazolone derivatives?
The compound acts as a key intermediate in synthesizing imidazolones with antimicrobial or anticancer properties. For example, it is alkylated at the imidazole ring to introduce pharmacophores, followed by deprotection and functionalization. Biological assays (e.g., MIC tests) guide structural modifications to enhance activity .
Q. How do solvent polarity and reaction time influence the stereochemical outcomes of imidazole-functionalized products?
Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry, while protic solvents may lead to racemization. Kinetic studies using TLC or HPLC can identify optimal reaction times to avoid over-functionalization .
Methodological Considerations
Q. What are the best practices for scaling up reactions involving this compound?
Scale-up requires careful heat dissipation (e.g., jacketed reactors) and controlled addition of reagents to prevent exothermic side reactions. Pilot studies using microreactors or flow chemistry systems help identify bottlenecks .
Q. How can researchers validate the purity of this compound for high-impact publications?
Combine orthogonal techniques: -/-NMR, HRMS, and elemental analysis. For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural proof. Purity >95% by HPLC (C18 column, acetonitrile/water gradient) is typically required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
